S 2101

Overview

Description

S 2101 is a chemical compound known for its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme is involved in the demethylation of histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound can influence various biological processes, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

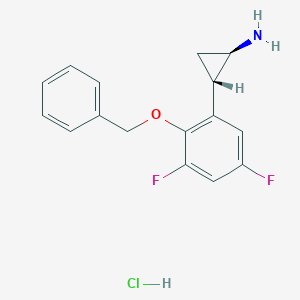

S 2101, also known as (1R,2S)-rel-2-[3,5-Difluoro-2-(phenylmethoxy)phenyl]cycloprpanaminehydrochloride or (1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride, is primarily targeted towards the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase that plays a crucial role in gene expression regulation .

Mode of Action

This compound acts as an inhibitor of LSD1 . It binds to LSD1 and inhibits its activity, which results in changes in the methylation status of histones . The IC50 value of this compound for LSD1 is 0.99 μM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the histone methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3 at lysine 4 (H3K4). When LSD1 is inhibited, the methylation status of H3K4 is altered, leading to changes in gene expression .

Result of Action

The primary result of this compound’s action is the alteration of gene expression due to changes in histone methylation . This can have various downstream effects depending on the specific genes affected, potentially influencing cellular processes such as cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 2101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

Introduction of the phenylmethoxy group: This step involves the reaction of the cyclopropane intermediate with a phenylmethoxy reagent under controlled conditions.

Addition of the difluorophenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and pressure: These parameters are carefully controlled to maximize the efficiency of each step.

Purification methods: Techniques such as crystallization and chromatography are used to purify the final product

Chemical Reactions Analysis

Types of Reactions

S 2101 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

General Properties

- Microstructure : LDX 2101 features a balanced austenitic-ferritic structure which provides high strength and resistance to localized corrosion.

- Corrosion Resistance : It exhibits superior resistance to chloride stress-corrosion cracking compared to conventional austenitic stainless steels like 304L and 316L.

- Mechanical Strength : The enhanced strength allows for thinner cross-sections, resulting in significant cost savings in material usage.

Key Applications

Chemical Processing Industry

In chemical processing environments where exposure to corrosive substances is prevalent, LDX 2101 has been utilized for manufacturing pressure vessels and piping systems. The alloy's resistance to pitting and crevice corrosion makes it an ideal choice for handling aggressive chemicals.

- Case Study : A chemical plant replaced their existing 304L stainless steel piping with LDX 2101 due to frequent failures caused by corrosion. The switch resulted in a significant reduction in maintenance costs and downtime.

Pulp and Paper Industry

The pulp and paper industry often faces challenges with equipment durability due to harsh processing conditions. LDX 2101 has been successfully implemented in various applications within this sector.

- Case Study : In a mechanical pulping mill, the traditional 316/316L stainless steel shafts experienced fatigue failures within a year. Switching to LDX 2101 improved the lifespan of the shafts significantly, demonstrating the alloy's superior mechanical properties under stress.

Marine Applications

The marine industry benefits from LDX 2101's excellent corrosion resistance, particularly in seawater environments.

- Case Study : A shipbuilding company used LDX 2101 for constructing cargo tanks on chemical tankers. The material's ability to withstand harsh marine conditions without requiring extensive protective coatings resulted in lower long-term maintenance costs.

Performance Comparisons

The following table summarizes the performance characteristics of LDX 2101 against other common stainless steels:

| Property | LDX 2101 | 304L | 316L |

|---|---|---|---|

| Yield Strength (MPa) | ~450 | ~215 | ~290 |

| Ultimate Tensile Strength (MPa) | ~620 | ~505 | ~580 |

| Corrosion Resistance | Excellent | Good | Very Good |

| Chloride Stress-Corrosion Cracking Resistance | Excellent | Poor | Good |

Comparison with Similar Compounds

S 2101 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

ORY1001: Another potent LSD1 inhibitor with similar applications in research and medicine.

GSK2879552: Known for its selectivity towards LSD1 and used in various studies.

Vafidemstat: A compound with similar inhibitory effects on LSD1

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications. This compound stands out due to its high inhibition activity and selectivity for LSD1 over other enzymes .

Biological Activity

S 2101, also known as LSD1 Inhibitor II, is a small molecule that has garnered attention for its role in inhibiting the enzyme lysine-specific demethylase 1 (LSD1). This compound is primarily utilized in research related to cell signaling and epigenetic regulation. The following sections detail the biological activity, mechanisms of action, potency, and relevant case studies associated with this compound.

LSD1 is an important enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, this compound leads to an accumulation of methylated histones, particularly H3K4me2, thereby influencing transcriptional activity. This inhibition is significant for various biological processes, including cancer progression and neuronal function.

Potency and Selectivity

This compound exhibits notable potency against LSD1 with an IC50 value of approximately 990 nM and a Ki value of 610 nM . It shows a high degree of selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with Ki values of 110 μM and 17 μM , respectively. This selectivity is crucial for minimizing off-target effects in experimental settings.

Biological Activity Data

The following table summarizes the biological activity parameters of this compound:

| Parameter | Value |

|---|---|

| IC50 (LSD1) | 990 nM |

| Ki (LSD1) | 610 nM |

| Ki (MAO-A) | 110 μM |

| Ki (MAO-B) | 17 μM |

| k_inact/K_I (LSD1) | 4560 M⁻¹s⁻¹ |

These values indicate that this compound is a potent inhibitor of LSD1 with significantly lower activity against MAO enzymes, affirming its specificity for LSD1 inhibition .

Case Studies and Research Findings

Several studies have utilized this compound to explore its effects on cellular processes:

- Inhibition Studies : A study involving HEK293T human cells demonstrated that treatment with this compound resulted in a dose-dependent increase in H3K4me2 levels. This finding supports the compound's efficacy as an LSD1 inhibitor and its potential role in enhancing gene expression through epigenetic modifications .

- Cancer Research : In cancer models, this compound has been shown to inhibit tumor growth by modulating the expression of genes involved in cell proliferation and survival. The compound's ability to alter histone methylation patterns has been linked to reduced oncogenic signaling pathways .

- Neurobiology Applications : Research indicates that this compound may influence neuronal excitability and has implications for neurodegenerative diseases. The compound's selective inhibition of LSD1 could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Properties

IUPAC Name |

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSUZAFTJVLOIX-SBKWZQTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?

A1: ÖNORM this compound, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.

Q2: Are there any potential risks associated with nail polish ingredients?

A2: While not directly related to this compound, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.